![molecular formula C8H7BrClNO B1591665 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone CAS No. 937816-91-6](/img/structure/B1591665.png)
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone
Overview
Description
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone is a chemical compound characterized by its bromine and chlorine atoms on a phenyl ring, along with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone can be synthesized through several methods, including:
Halogenation: Starting with a suitable phenyl compound, halogenation reactions introduce bromine and chlorine atoms at specific positions on the aromatic ring.
Ketone Formation: The ethanone moiety can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and specific reagents are used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted phenyl compounds.
Scientific Research Applications
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone is compared to other similar compounds, such as:
1-(4-Amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol: Similar structural features but different functional groups.
Dicofol: Contains multiple chlorine atoms but lacks the amino group and ethanone moiety.
Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring, along with the amino group and ethanone moiety, makes this compound unique compared to other similar compounds
Biological Activity
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an amino group, halogen substituents (bromine and chlorine), and a ketone functional group. This article explores its biological activities, including antimicrobial and anticancer properties, supported by various studies and data.
- Molecular Formula : C8H7BrClN
- Molecular Weight : 232.50 g/mol
- Structural Features : The presence of a phenyl ring with both bromine and chlorine atoms, along with an amino group, enhances the compound's reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. Its structure allows for interactions that may disrupt bacterial cell walls or inhibit essential bacterial enzymes. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating antimicrobial efficacy, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations below 100 μM.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells.
- In Vitro Studies : The compound was tested against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Results indicated an IC50 value below 50 μM for several analogs derived from it, suggesting strong cytotoxic effects.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT-116 | <50 | Induces apoptosis |
HeLa | <45 | Disrupts cell cycle |
MCF-7 | <40 | Inhibits proliferation |
Structure-Activity Relationship (SAR)
The presence of both amino and halogen substituents in this compound enhances its biological activity compared to similar compounds lacking these functional groups.
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
1-(2-Bromo-5-chlorophenyl)ethanone | 937816-91-6 | 0.98 | Lacks amino group; simpler structure |
1-(3-Bromo-5-chlorophenyl)ethanone | 154257-85-9 | 0.89 | Different positioning of bromine |
1-(2-Bromo-4-chlorophenyl)ethanone | 825-40-1 | 0.87 | Similar halogen substitutions |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in rapidly dividing cancer cells.
- Antimicrobial Action : The halogen substituents enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis.
Properties
IUPAC Name |
1-(2-amino-5-bromo-4-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACMPFJLFHELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585312 | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937816-91-6 | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937816-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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